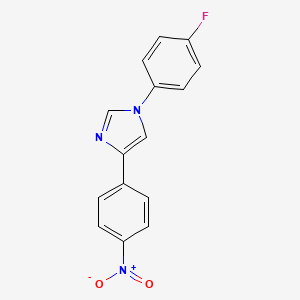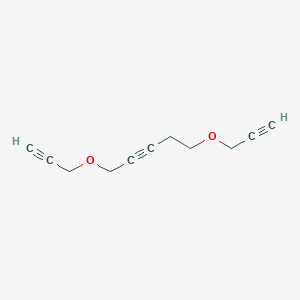
Triphenyl(prop-1-yn-1-yl)arsanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(prop-1-yn-1-yl)arsanium bromide is an organoarsenic compound with the molecular formula C21H17AsBr It is characterized by the presence of a triphenylarsanium group bonded to a prop-1-yn-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of triphenyl(prop-1-yn-1-yl)arsanium bromide typically involves the reaction of triphenylarsine with a suitable propargyl halide under controlled conditions. One common method is the reaction of triphenylarsine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at room temperature, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of arsenic-containing waste.
Analyse Chemischer Reaktionen
Types of Reactions: Triphenyl(prop-1-yn-1-yl)arsanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The alkyne moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The arsenic center can undergo oxidation or reduction, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Addition Reactions: Halogens like bromine or chlorine can be added to the alkyne moiety in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Reactions: Formation of azide or cyanide derivatives.
Addition Reactions: Formation of dihaloalkanes.
Oxidation and Reduction Reactions: Formation of arsenic(V) or arsenic(III) compounds.
Wissenschaftliche Forschungsanwendungen
Triphenyl(prop-1-yn-1-yl)arsanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s arsenic moiety makes it a candidate for studying arsenic’s biological effects and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to arsenic’s known cytotoxic properties.
Industry: It can be used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of triphenyl(prop-1-yn-1-yl)arsanium bromide involves its interaction with cellular components. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key enzymes and cellular pathways, ultimately resulting in cytotoxic effects. The alkyne moiety can also participate in click chemistry reactions, facilitating the study of biological processes .
Vergleich Mit ähnlichen Verbindungen
Triphenyl(prop-1-en-1-yl)phosphonium Bromide: Similar structure but contains phosphorus instead of arsenic.
Triphenyl(prop-1-yn-1-yl)phosphonium Bromide: Contains a phosphonium group instead of an arsonium group.
Cyclohex-1-en-1-yl(triphenyl)phosphonium Bromide: Contains a cyclohexenyl group instead of a propynyl group.
Uniqueness: Triphenyl(prop-1-yn-1-yl)arsanium bromide is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
112931-11-0 |
|---|---|
Molekularformel |
C21H18AsBr |
Molekulargewicht |
425.2 g/mol |
IUPAC-Name |
triphenyl(prop-1-ynyl)arsanium;bromide |
InChI |
InChI=1S/C21H18As.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FOYMNUKEIMBBMY-UHFFFAOYSA-M |
Kanonische SMILES |
CC#C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


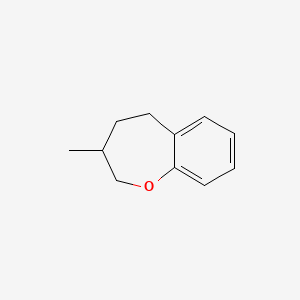
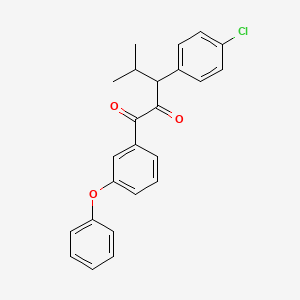
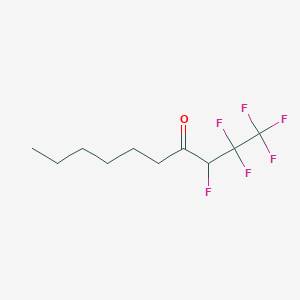
![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)
![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
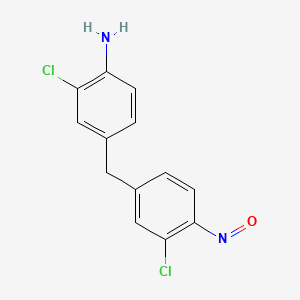
silane](/img/structure/B14309420.png)
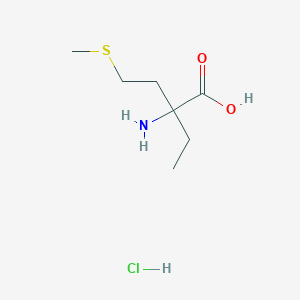
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
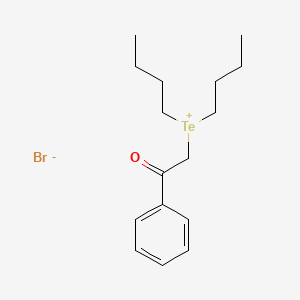
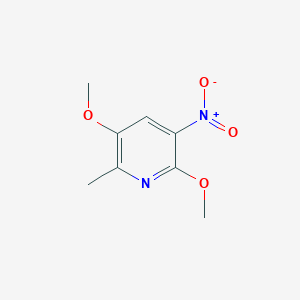
![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)
